

Application Notes and Protocols: Thiochrome Assay for Thiamine (Vitamin B1) Determination

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Compound of Interest

Compound Name: Thiochrome

Cat. No.: B1210408

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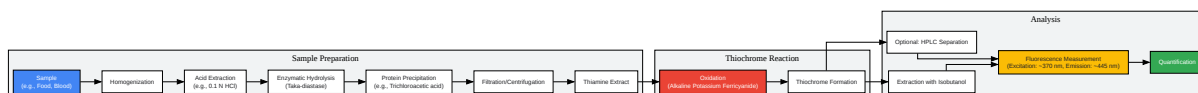
Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiamine (Vitamin B1) is a crucial water-soluble vitamin that plays a vital role as a cofactor for enzymes involved in carbohydrate metabolism. Its deficiency can lead to severe neurological and cardiovascular disorders. The **thiochrome** assay is a well-established and widely used method for the quantitative determination of thiamine in various biological and food matrices. The principle of this assay is based on the chemical oxidation of thiamine under alkaline conditions to **thiochrome**, a highly fluorescent compound. The intensity of the fluorescence is directly proportional to the thiamine concentration in the sample. This method offers good sensitivity and specificity, especially when coupled with High-Performance Liquid Chromatography (HPLC) for the separation of **thiochrome** from interfering substances.

The oxidation of thiamine to **thiochrome** is typically achieved using an oxidizing agent such as potassium ferricyanide in an alkaline medium. Other oxidizing agents like cyanogen bromide and mercuric chloride have also been used.^{[1][2]} The resulting **thiochrome** is a tricyclic compound that exhibits strong blue fluorescence, with excitation and emission maxima around 360-370 nm and 425-450 nm, respectively.^[1]

Experimental Workflow Diagram



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Caption: Experimental workflow for thiamine determination using the **thiochrome** assay.

Experimental Protocols

The following protocols provide a detailed methodology for the determination of thiamine in food and whole blood samples.

Protocol 1: Thiamine Determination in Food Samples

- Sample Preparation and Extraction:** a. Weigh 5 g of the homogenized food sample into a flask. b. Add 60 mL of 0.1 N HCl. c. Blend at high speed for 2-3 minutes. d. Heat the mixture at 100°C for 1 hour. e. Cool the mixture to room temperature. f. Adjust the pH to 4.0-4.5 using a 2.5 M Sodium Acetate solution.
- Enzymatic Hydrolysis** (to convert thiamine esters to free thiamine): a. Add 200 mg of Taka-diastase to the pH-adjusted extract. b. Shake well and incubate for 18 hours at 45°C.
- Protein Precipitation:** a. After incubation, add 2 mL of 50% Trichloroacetic acid solution. b. Heat at 100°C for 15 minutes to precipitate proteins. c. Cool and adjust the pH to 2.6-2.8 with Sodium Acetate. d. Bring the final volume to 100 mL with deionized water. e. Filter the solution through a 0.45 µm filter.
- Thiochrome Reaction and Measurement:** a. This protocol often utilizes HPLC with post-column derivatization. The filtered extract is injected into an HPLC system. b. The separated thiamine is then mixed with an alkaline potassium ferricyanide solution post-column to form

thiochrome. c. The fluorescence of the formed **thiochrome** is measured by a fluorescence detector.

Protocol 2: Thiamine Determination in Whole Blood

1. Sample Collection and Pre-treatment: a. Collect venous fasting blood samples in EDTA-containing tubes. b. Protect the samples from light and store them at 2-8°C for up to 24 hours or at -20°C for longer storage. c. For sample pretreatment, add 100 µL of whole blood to 400 µL of a prepared enzyme solution (containing enzymes for hydrolysis of thiamine phosphate esters). d. Incubate at 37°C for 30 minutes in the dark. e. Heat to 95°C for 30 minutes to stop the reaction and precipitate proteins. f. Cool the sample quickly and centrifuge for 10 minutes at 10,000 x g. g. Take 200 µL of the supernatant and add 200 µL of water.
2. **Thiochrome** Reaction (Manual Method): a. In a test tube, mix 5 mL of a 40% sodium hydroxide solution with 0.2 mL of a 0.1% potassium ferricyanide solution. b. Slowly add 10 mL of the prepared sample extract to the alkaline ferricyanide solution over 40 seconds with agitation. c. Continue agitation for another 50 seconds. d. Stop the oxidation by adding two drops of a 3% hydrogen peroxide solution. e. Add 25 mL of isobutanol and shake for 1.5 minutes to extract the **thiochrome**. f. Allow the phases to separate.
3. Fluorescence Measurement: a. Measure the fluorescence of the isobutanol layer using a fluorometer. b. A blank should be prepared by adding the sodium hydroxide after the oxidizing agent has been added to the sample, which prevents the oxidation of thiamine to **thiochrome**. The blank value is subtracted from the sample reading. c. The thiamine concentration is determined by comparing the fluorescence of the sample to that of a known standard.

Data Presentation

The following tables summarize key quantitative data for the **thiochrome** assay.

Table 1: Reagent Concentrations and Conditions

Parameter	Value	Reference
Sample Preparation (Food)		
Acid Extraction	0.1 N HCl	
pH for Enzymatic Hydrolysis	4.0 - 4.5	
Incubation Temperature	45°C	
Incubation Time	18 hours	
Protein Precipitation	50% Trichloroacetic acid	
Sample Preparation (Blood)		
Incubation Temperature	37°C	
Incubation Time	30 minutes	
Heat Inactivation	95°C for 30 minutes	
Thiochrome Reaction		
Oxidizing Agent	Potassium Ferricyanide (0.1%)	
Alkaline Medium	15% - 40% NaOH	
pH for Thiochrome Formation	> 8.0	
Optimal pH for Fluorescence	12 - 13.5	
Extraction Solvent	Isobutanol	

Table 2: Analytical Parameters

Parameter	Value	Reference
Fluorescence Spectroscopy		
Excitation Wavelength	360 - 370 nm	
Emission Wavelength	425 - 450 nm	
HPLC Method		
Calibration Range (Thiamine)	0.1 - 25 µg/mL	
Calibration Range (Thiamine Pyrophosphate)	0.02 - 5 µg/mL	
Calibration Range (Thiamine Monophosphate)	0.02 - 5 µg/mL	
Alternative Fluorimetric Method		
Linear Detection Range	1.0×10^{-9} - 1.0×10^{-3} M	
Limit of Detection	2.0×10^{-6} M	
Whole Blood Analysis		
Within-assay Coefficient of Variation	4.2%	
Between-assay Coefficient of Variation	4.4%	
Reference Range (Human Whole Blood)	95 - 155 nmol/L	

Signaling Pathways

The **thiochrome** assay is a chemical assay and does not directly involve biological signaling pathways. The core of the method is the chemical conversion of thiamine to **thiochrome** as depicted in the workflow. The underlying principle is the oxidation of the thiazole ring in the thiamine molecule.

Disclaimer: These protocols are intended for informational purposes for a professional audience and should be adapted and validated for specific applications and laboratory conditions.

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References

- 1. Thiamine analysis [thiamine.dnr.cornell.edu]
- 2. Determination of urinary thiamin by the thiochrome method - PubMed [pubmed.ncbi.nlm.nih.gov]
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